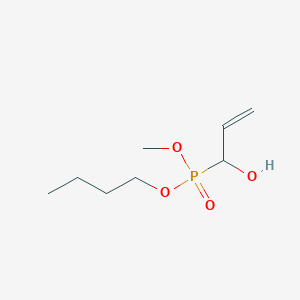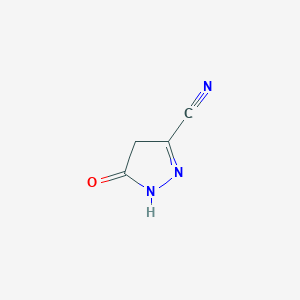![molecular formula C22H20N4O3S B14644083 N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide CAS No. 53251-14-2](/img/structure/B14644083.png)
N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections . The compound’s structure includes an acridine core, which is known for its ability to intercalate into DNA, thereby affecting various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the acridine core. One common method involves the condensation of anthranilic acid with a suitable aldehyde, followed by cyclization to form the acridine skeleton The final step involves the acetylation of the amino group to form the acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted acridine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its ability to intercalate into DNA and affect biological processes.
Medicine: Investigated for its potential as an anti-cancer agent due to its cytotoxic properties.
Industry: Used in the development of materials with photochemical properties
Wirkmechanismus
The primary mechanism of action of N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and affecting processes such as DNA replication and transcription . This intercalation can lead to cell cycle arrest and apoptosis, making it a potential anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acriflavine: An acridine derivative used as an antibacterial agent.
Proflavine: Another acridine derivative with antibacterial properties.
Tacrine: An acridine-based drug used for the treatment of Alzheimer’s disease
Uniqueness
N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide is unique due to the presence of the methanesulfonyl group, which enhances its solubility and potentially its biological activity. The combination of the acridine core with the methanesulfonyl and anilino groups provides a unique structure that may offer distinct advantages in terms of therapeutic applications .
Eigenschaften
CAS-Nummer |
53251-14-2 |
|---|---|
Molekularformel |
C22H20N4O3S |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-[9-[4-(methanesulfonamido)anilino]acridin-4-yl]acetamide |
InChI |
InChI=1S/C22H20N4O3S/c1-14(27)23-20-9-5-7-18-21(17-6-3-4-8-19(17)25-22(18)20)24-15-10-12-16(13-11-15)26-30(2,28)29/h3-13,26H,1-2H3,(H,23,27)(H,24,25) |
InChI-Schlüssel |
JVFNEURKRMZQEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)



![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)



![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)

